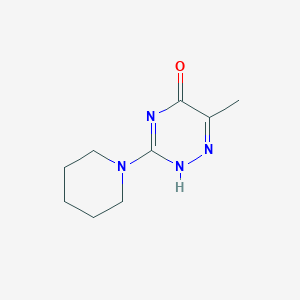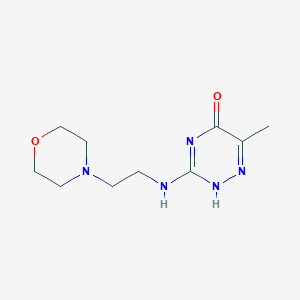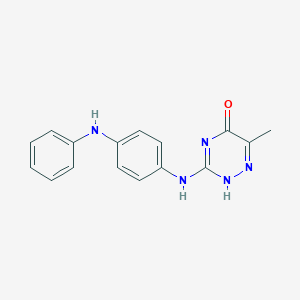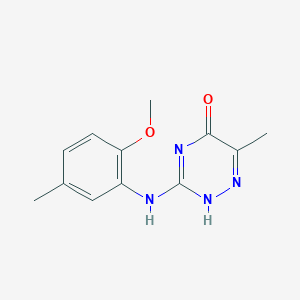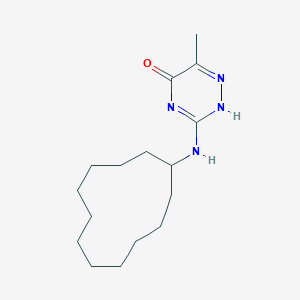![molecular formula C19H19N3O4S2 B254678 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, also known as BAY-43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. The compound was first synthesized by scientists at Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide inhibits the activity of several kinases that are involved in tumor growth and progression. Specifically, the compound binds to the ATP-binding pocket of RAF kinase and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to inhibit the activity of VEGFR and PDGFR, which are involved in tumor angiogenesis.
Biochemical and Physiological Effects:
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to inhibit tumor angiogenesis and reduce the formation of new blood vessels in tumors. Clinical studies have also shown that 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide can improve the overall survival of patients with advanced renal cell carcinoma and hepatocellular carcinoma.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has several advantages for lab experiments. The compound is readily available and has a well-established synthesis method. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments. The compound has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has a relatively short half-life, which can make it difficult to maintain consistent drug levels in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. Additionally, there is ongoing research into the use of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in other types of cancer, including lung cancer and pancreatic cancer. Finally, there is a need for further research into the mechanism of action of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide and the potential for the development of resistance to the compound.
Conclusion:
In conclusion, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a small molecule inhibitor that has shown promise as a potential therapy for several types of cancer. The compound has a well-established synthesis method and its mechanism of action is well-understood. However, there are limitations to using 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments and ongoing research is needed to fully understand its potential in cancer treatment.
Synthesemethoden
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2-chloro-6-(4-morpholinylsulfonyl)benzoic acid. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of the final product. The synthesis method has been well-established and is widely used in the research community.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the activity of several kinases that are involved in tumor growth and progression, including RAF kinase, VEGFR, and PDGFR. As a result, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been investigated as a potential therapy for a range of cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Eigenschaften
Produktname |
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide |
|---|---|
Molekularformel |
C19H19N3O4S2 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-2-3-5-15(13)18(23)21-19-20-16-7-6-14(12-17(16)27-19)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
CMCSZDSOJOSNCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
